molecular formula C10H13N3S B13248302 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine

1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13248302
M. Wt: 207.30 g/mol
InChI Key: HEJLAESXAHKXRA-UHFFFAOYSA-N
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Description

1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 1-position, a thiophen-3-ylmethyl group at the N-position, and an amine group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the pyrazole derivative with thiophen-3-ylmethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

1-ethyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-ethyl-1H-pyrazol-4-amine: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.

    N-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine:

    1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine: The position of the thiophene group is different, leading to variations in its chemical behavior.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-ethyl-N-(thiophen-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-2-13-7-10(6-12-13)11-5-9-3-4-14-8-9/h3-4,6-8,11H,2,5H2,1H3

InChI Key

HEJLAESXAHKXRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CSC=C2

Origin of Product

United States

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